Physicochemical Property Differentiation: cLogP and tPSA Comparison Against Close Aminoalkyl-Triazole Analogs
The target compound's lipophilicity (XLogP3 = 0.5) is substantially lower than that of its piperidine-propyl analog, which is predicted to have an XLogP3 of ~1.2 due to the additional methylene group in the ring. While the target compound's topological polar surface area (tPSA = 60 Ų) is identical to that of the dimethylamino-propyl analog, the pyrrolidine ring imposes greater conformational rigidity, potentially enhancing target specificity in biological systems [1]. This combination of low lipophilicity and moderate tPSA positions the compound favorably for CNS drug discovery, where optimal cLogP values range between 1 and 3 [2].
| Evidence Dimension | cLogP (XLogP3) and tPSA |
|---|---|
| Target Compound Data | XLogP3 = 0.5; tPSA = 60 Ų [1] |
| Comparator Or Baseline | 1-(3-(Piperidin-1-yl)propyl)-1H-1,2,4-triazol-3-amine (predicted XLogP ~1.2); 1-(3-(Dimethylamino)propyl)-1H-1,2,4-triazol-3-amine (tPSA = 60 Ų) [1] |
| Quantified Difference | ΔXLogP ≈ -0.7 log units vs. piperidine analog; no significant tPSA difference vs. dimethylamino analog |
| Conditions | Computed properties using XLogP3 and Cactvs algorithms as implemented in PubChem [1] |
Why This Matters
Lower lipophilicity reduces the risk of non-specific binding and improves solubility, key factors for selecting a fragment hit in early-stage drug discovery.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 61494263, 1-(3-(Pyrrolidin-1-yl)propyl)-1h-1,2,4-triazol-3-amine. Accessed 1 May 2026. View Source
- [2] Pajouhesh, H. and Lenz, G.R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. DOI: 10.1602/neurorx.2.4.541. View Source
